
Phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and a phosphorothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate typically involves the reaction of 3-chloro-1-methyl-1H-pyrazole with ethyl and methyl phosphorothioate esters. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its potential pesticidal properties.
Mecanismo De Acción
The mechanism of action of O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate involves its interaction with specific molecular targets. The phosphorothioate group can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. This inhibition can result in the compound’s pesticidal or antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorodithioate
- O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphonate
Uniqueness
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phosphorothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
71756-19-9 |
|---|---|
Fórmula molecular |
C7H12ClN2O3PS |
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
(5-chloro-2-methylpyrazol-3-yl)oxy-ethoxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H12ClN2O3PS/c1-4-12-14(15,11-3)13-7-5-6(8)9-10(7)2/h5H,4H2,1-3H3 |
Clave InChI |
JHBHPDBCEDYRJY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OC)OC1=CC(=NN1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


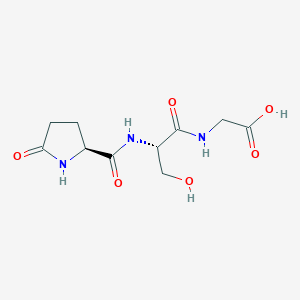
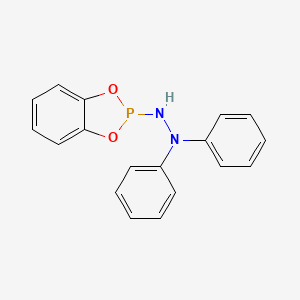
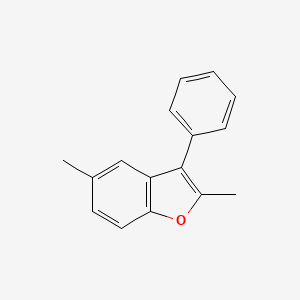
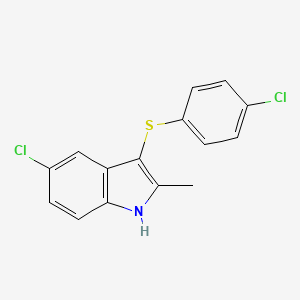

![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
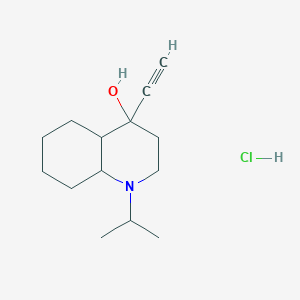
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
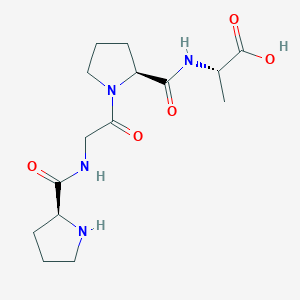
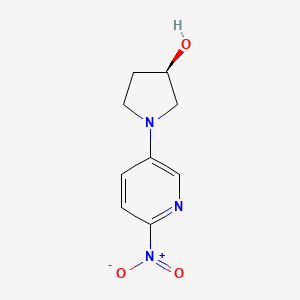
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
